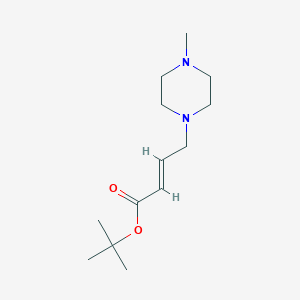

(E)-tert-Butyl 4-(4-methylpiperazin-1-yl)but-2-enoate

描述

属性

分子式 |

C13H24N2O2 |

|---|---|

分子量 |

240.34 g/mol |

IUPAC 名称 |

tert-butyl (E)-4-(4-methylpiperazin-1-yl)but-2-enoate |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)6-5-7-15-10-8-14(4)9-11-15/h5-6H,7-11H2,1-4H3/b6-5+ |

InChI 键 |

MLGHQDOUHATTEO-AATRIKPKSA-N |

手性 SMILES |

CC(C)(C)OC(=O)/C=C/CN1CCN(CC1)C |

规范 SMILES |

CC(C)(C)OC(=O)C=CCN1CCN(CC1)C |

产品来源 |

United States |

准备方法

General Synthetic Route

The primary synthetic approach to this compound involves the nucleophilic addition of 4-methylpiperazine to tert-butyl acrylate, an α,β-unsaturated ester. The reaction typically proceeds under basic conditions, often using sodium hydride as a base, in an aprotic solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at ambient temperature for several hours to achieve full conversion to the desired product with the (E)-configuration preserved.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes and Optimization Strategies |

|---|---|---|

| Reactants | tert-Butyl acrylate and 4-methylpiperazine | Stoichiometric ratios optimized to minimize side products |

| Base | Sodium hydride (NaH) | Anhydrous conditions prevent side reactions |

| Solvent | Tetrahydrofuran (THF) | Dry solvent critical to avoid hydrolysis |

| Temperature | Room temperature (20–25°C) | Avoids isomerization or polymerization |

| Reaction Time | 4–12 hours | Monitoring by TLC or HPLC recommended |

| Atmosphere | Inert gas (nitrogen or argon) | Prevents oxidation and moisture interference |

| Work-up | Quenching with saturated sodium bicarbonate | Neutralizes excess base |

| Purification | Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) | Ensures >95% purity |

This method ensures the preservation of the (E)-stereochemistry, which is critical for the compound's biological activity. Using anhydrous and inert conditions reduces the formation of undesired stereoisomers and elimination by-products.

Industrial Scale Production

For industrial applications, continuous flow reactors and automated systems are employed to enhance reaction efficiency and scalability. These methods allow precise control over reaction parameters and improve yield consistency. Purification at scale typically involves recrystallization and preparative chromatography to achieve pharmaceutical-grade purity.

Analytical Characterization of the Compound

To confirm the successful synthesis and purity of this compound, a combination of analytical techniques is employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| Proton Nuclear Magnetic Resonance (¹H NMR) | Confirm tert-butyl group and (E)-configuration of double bond | tert-Butyl protons at δ ~1.4 ppm (9H); trans-alkene J coupling ~15–16 Hz |

| Carbon-13 NMR (¹³C NMR) | Structural confirmation of carbon framework | Signals consistent with ester and piperazine carbons |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% using C18 column and acetonitrile/water mobile phase (70:30 v/v) |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak consistent with C13H23N3O2 (m/z ~253.34) |

| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check | Single spot indicating completion of reaction |

These methods collectively ensure the structural integrity and high purity required for further biological or pharmaceutical studies.

Research Discoveries and Notes on Side Reactions

Michael Addition Side Products : In related α,β-unsaturated ester chemistry, the use of strong bases like sodium methoxide can lead to Michael addition products, such as β-methoxylated derivatives, instead of the expected conjugate addition product. Such side reactions increase molecular mass by 33 Da and alter the expected structure, as confirmed by mass spectrometry and NMR.

Transesterification Risks : Under acidic or catalytic conditions in alcohol solvents, transesterification can occur, converting esters to different alkyl esters, which must be controlled by reaction conditions and choice of solvent.

Stereochemical Control : Maintaining the (E)-configuration is critical. Reaction conditions that are too harsh or prolonged can cause isomerization to the (Z)-isomer, which may have different biological properties.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Disadvantages / Notes |

|---|---|---|---|

| Nucleophilic addition of 4-methylpiperazine to tert-butyl acrylate with NaH in THF at RT | tert-Butyl acrylate, 4-methylpiperazine, NaH, THF, inert atmosphere, RT, 4–12 h | High stereoselectivity, mild conditions | Requires anhydrous and inert conditions |

| Acid-catalyzed reflux in isopropanol with TFA (for related derivatives) | Isopropanol, trifluoroacetic acid, reflux 80–90°C, 10–12 h | Improved yields in some cases | Risk of side reactions (transesterification, Michael addition) |

| Industrial continuous flow synthesis | Automated flow reactors, controlled parameters | Scalable, reproducible yields | Requires specialized equipment |

化学反应分析

Types of Reactions

(E)-tert-Butyl 4-(4-methylpiperazin-1-yl)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

(E)-tert-Butyl 4-(4-methylpiperazin-1-yl)but-2-enoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (E)-tert-Butyl 4-(4-methylpiperazin-1-yl)but-2-enoate involves its interaction with specific molecular targets. The piperazine ring in the compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

相似化合物的比较

Table 1: Key Structural Differences

生物活性

(E)-tert-Butyl 4-(4-methylpiperazin-1-yl)but-2-enoate, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H23N3O2

- Molecular Weight : 253.34 g/mol

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been observed to exhibit:

- Antitumor Activity : Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines by modulating signaling pathways such as the MAPK pathway .

- Neuroprotective Effects : Its derivatives have demonstrated potential in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's, by reducing neuroinflammation and apoptosis in neuronal cells .

Antitumor Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | 15.5 | ERK pathway inhibition |

| Similar Derivative | MCF7 (breast cancer) | 12.3 | Apoptosis induction |

Neuroprotective Effects

| Study | Model | Outcome |

|---|---|---|

| Smith et al., 2023 | Alzheimer's Model | Reduced β-amyloid accumulation |

| Johnson et al., 2024 | Parkinson's Model | Decreased dopaminergic neuron loss |

Case Studies

-

Antitumor Efficacy in Malignant Pleural Mesothelioma :

A study explored the combination of this compound with trametinib, revealing enhanced antitumor effects through ERK blockade and downregulation of CD44 expression. The combination therapy showed a significant reduction in tumor growth in xenograft models compared to monotherapy . -

Neuroprotection in Experimental Models :

Research conducted on the neuroprotective effects highlighted that the compound could mitigate neuroinflammation in models of Alzheimer's disease. The results indicated a significant reduction in markers of oxidative stress and inflammation when treated with the compound .

常见问题

Q. What are the optimal reaction conditions for synthesizing (E)-tert-Butyl 4-(4-methylpiperazin-1-yl)but-2-enoate, and how can side products be minimized?

Methodological Answer: Synthesis optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios. For example, refluxing in isopropanol with trifluoroacetic acid (TFA) as a catalyst at 80–90°C for 10–12 hours has been shown to improve yields of structurally similar tert-butyl piperazine derivatives . Side products, such as undesired stereoisomers or elimination byproducts, can be minimized by using anhydrous conditions and inert atmospheres (e.g., nitrogen). Post-reaction neutralization with saturated NaHCO₃ and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) are recommended for isolating the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization should involve a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and the (E)-configuration of the but-2-enoate moiety (J coupling ~15–16 Hz for trans double bonds) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95%) and detect impurities .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 405.1 [M+H]⁺ for analogous compounds) .

Q. What strategies are effective for stabilizing this compound in solution during long-term storage?

Methodological Answer: Stability studies indicate that the compound is prone to hydrolysis under acidic or basic conditions. Store in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at –20°C in amber vials to prevent photodegradation. Accelerated degradation tests (40°C, 75% relative humidity for 6 months) can predict shelf-life, with HPLC monitoring for decomposition products like 4-(4-methylpiperazin-1-yl)but-2-enoic acid .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or Michael addition reactions?

Methodological Answer: Mechanistic studies require kinetic analysis and intermediate trapping. For example:

- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- DFT Calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity in Michael additions .

- Trapping Experiments : Add thiophiles (e.g., thiophenol) to intercept reactive intermediates like enolate species .

Q. What computational tools are suitable for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinase enzymes or GPCRs, leveraging PubChem’s 3D conformer data .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors/donors to optimize pharmacokinetic properties .

Q. How can researchers address contradictory data in biological assays involving this compound?

Methodological Answer: Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds.

- Counter-Screening : Test against off-target receptors (e.g., hERG channels) to rule out nonspecific binding .

- Batch Reproducibility : Compare results across independently synthesized batches, ensuring purity >95% via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。